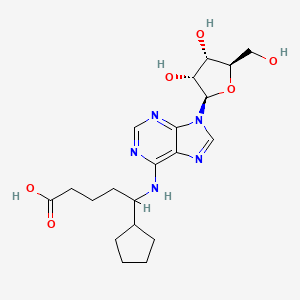

5-Cyclopentyl-5-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)pentanoic acid

Description

IUPAC Name Deconstruction and Constitutional Analysis

The IUPAC name of this compound systematically describes its molecular architecture. Breaking it into constituent components:

- 5-Cyclopentyl : A cyclopentane ring substituted at the fifth carbon of the pentanoic acid chain.

- 5-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino) : Specifies a purine base (9H-purin-6-yl) linked via an amino group to the pentanoic acid chain. The purine is attached to a tetrahydrofuran sugar with defined stereochemistry.

- Pentanoic acid : A five-carbon carboxylic acid terminating the structure.

The tetrahydrofuran moiety corresponds to a modified ribose sugar, where the hydroxyl groups at positions 3 and 4 and the hydroxymethyl group at position 5 are retained, mimicking natural nucleosides. The purine base is substituted at the 6-position with an amino group, distinguishing it from adenosine’s 6-amine. Constitutional analysis reveals three key domains: the cyclopentyl-pentanoic acid tail, the modified purine base, and the stereodefined tetrahydrofuran core.

Stereochemical Configuration at Chiral Centers

The tetrahydrofuran ring contains four chiral centers at positions 2, 3, 4, and 5, denoted by the stereodescriptors (2R,3R,4S,5R). These configurations are critical for maintaining the sugar’s pseudorotation and hydrogen-bonding capacity:

- C2 (R) : Determines the β-D-ribofuranose-like orientation of the base.

- C3 (R) and C4 (S) : Govern the spatial arrangement of hydroxyl groups, enabling hydrogen bonding akin to natural nucleosides.

- C5 (R) : Positions the hydroxymethyl group in a conformation analogous to ribose’s 5'-hydroxyl.

The cyclopentyl group introduces an additional stereochemical element at the pentanoic acid’s fifth carbon, though its configuration is unspecified in the name, suggesting a racemic mixture or undefined stereochemistry at this position.

Comparative Analysis With Native Adenosine Structure

Structural parallels and divergences from adenosine are summarized below:

| Feature | Adenosine | 5-Cyclopentyl-5-((9-...pentanoic Acid |

|---|---|---|

| Sugar moiety | β-D-ribofuranose | (2R,3R,4S,5R)-tetrahydrofuran |

| Base substitution | 6-amine | 6-amino with pentanoic acid linkage |

| 5'-position | Hydroxymethyl | Hydroxymethyl (retained) |

| Additional groups | None | Cyclopentyl-pentanoic acid tail |

The tetrahydrofuran core preserves the 3' and 4' hydroxyls and 5'-hydroxymethyl group, critical for mimicking ribose’s interactions. However, the replacement of ribose’s oxygen with a methylene group in the tetrahydrofuran alters ring puckering dynamics. The 6-amino-pentanoic acid linkage and cyclopentyl tail introduce hydrophobic and ionizable groups absent in adenosine, potentially modifying target binding.

Tautomeric and Conformational Flexibility

The purine base exhibits tautomerism between amino (6-NH2) and imino (6-NH) forms, though the amino tautomer dominates due to stabilization by conjugation with the pentanoic acid substituent. The tetrahydrofuran ring adopts multiple puckered conformations (C2'-endo, C3'-endo), influenced by steric interactions from the hydroxymethyl and hydroxyl groups.

The pentanoic acid chain’s flexibility allows it to adopt extended or folded conformations, with the cyclopentyl group imposing steric constraints that favor a U-shaped topology. This conformational diversity may enable adaptation to varied binding environments, though computational studies are needed to quantify energy barriers between states.

Properties

Molecular Formula |

C20H29N5O6 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

5-cyclopentyl-5-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]pentanoic acid |

InChI |

InChI=1S/C20H29N5O6/c26-8-13-16(29)17(30)20(31-13)25-10-23-15-18(21-9-22-19(15)25)24-12(6-3-7-14(27)28)11-4-1-2-5-11/h9-13,16-17,20,26,29-30H,1-8H2,(H,27,28)(H,21,22,24)/t12?,13-,16-,17-,20-/m1/s1 |

InChI Key |

HLPRGGOLIFLPHQ-CYMTZGNCSA-N |

Isomeric SMILES |

C1CCC(C1)C(CCCC(=O)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CCC(C1)C(CCCC(=O)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Biological Activity

5-Cyclopentyl-5-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)pentanoic acid is a complex compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potentials.

Chemical Structure and Properties

The compound features a cyclopentyl group and a purine derivative linked to a tetrahydrofuran moiety. Its structure suggests potential interactions with various biological targets, particularly in the realm of nucleoside analogs.

The biological activity of this compound is primarily mediated through its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in numerous physiological processes, including neurotransmission and immune response.

- Adenosine Receptor Interaction : The compound has been shown to selectively bind to A1 and A3 adenosine receptors. This binding can lead to various downstream effects such as inhibition of adenylyl cyclase activity and modulation of cyclic AMP levels, which are critical for cellular signaling pathways .

- Neuronal Differentiation : Studies indicate that nucleoside analogs similar to this compound can induce neuronal differentiation. Research using human neuron-committed teratocarcinoma cell lines demonstrated that certain structural features enhance the ability of these compounds to promote neuronal marker expression .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

- Absorption : The presence of multiple hydroxyl groups may affect the compound's permeability across biological membranes, potentially limiting its bioavailability .

- Distribution : The cyclopentyl group may enhance lipophilicity, aiding in tissue distribution.

- Metabolism : Metabolic stability is crucial for therapeutic efficacy. The presence of hydroxymethyl groups may influence metabolic pathways and the compound's half-life in vivo .

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds structurally related to 5-Cyclopentyl-5-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)pentanoic acid have demonstrated significant effects on reducing inflammation and modulating pain pathways through adenosine receptor activation .

- Therapeutic Potential : Given its mechanism of action and pharmacological profile, this compound shows promise in treating neurodegenerative diseases and conditions involving dysregulated adenosine signaling. Its ability to promote neuronal differentiation suggests potential applications in regenerative medicine and cell replacement therapies .

Data Table: Summary of Biological Activity

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Purine Linkage: The target compound uses an amino linker (N6-substitution), whereas employs a thioether linkage. Amino linkages typically enhance stability and receptor affinity compared to thioethers . CGS21680C () retains the native adenosine structure, highlighting that cyclopentyl and pentanoic acid modifications in the target compound may alter A2A receptor selectivity .

Sugar Modifications: The THF moiety in the target compound has a 2R,3R,4S,5R configuration, distinct from the 2R,3S,4R,5R configuration in adenosine derivatives (). This stereochemical variation could impact binding to nucleoside transporters or receptors .

The pentanoic acid chain introduces a carboxylic acid, improving aqueous solubility relative to ester or amide derivatives (e.g., ) .

Preparation Methods

Synthesis of the Sugar Moiety

- The sugar component, a tetrahydrofuran ring with hydroxyl groups, is typically prepared from commercially available carbohydrates or sugar derivatives.

- Stereoselective protection and deprotection steps are employed to maintain the (2R,3R,4S,5R) configuration.

- Common protecting groups include silyl ethers or acetonides to mask hydroxyl groups during subsequent reactions.

- The hydroxymethyl group at the 5-position is introduced or preserved through selective oxidation or reduction steps.

Formation of the Purine Nucleoside

- The purine base (9H-purine) is attached to the sugar moiety via glycosylation at the N9 position.

- This step often uses a purine derivative with a leaving group at N9 or a halogenated purine to facilitate nucleophilic substitution.

- Catalysts such as Lewis acids (e.g., trimethylsilyl triflate) or bases may be used to promote the glycosylation.

- The amino group at the 6-position of purine is typically introduced or preserved during this step.

- The stereochemistry of the glycosidic bond is controlled to favor the β-anomer, consistent with natural nucleosides.

Synthesis and Coupling of the Cyclopentyl-Substituted Pentanoic Acid

- The pentanoic acid chain with a cyclopentyl substituent at the 5-position is synthesized separately.

- This involves alkylation of a pentanoic acid derivative with cyclopentyl halides or via cyclopentyl-containing building blocks.

- The carboxylic acid functionality is preserved for coupling.

- Coupling to the purine amino group is achieved through amide bond formation.

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or phosphonium salts (e.g., PyBOP) in the presence of bases like DIPEA.

- The reaction is conducted under mild conditions to avoid degradation of sensitive nucleoside moieties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sugar protection/deprotection | TBDMS-Cl, imidazole, DMF; TBAF for removal | 80-90 | Stereoselective control critical |

| Purine glycosylation | Purine derivative, Lewis acid catalyst | 60-75 | β-anomer favored |

| Cyclopentyl pentanoic acid synthesis | Alkylation with cyclopentyl bromide, base | 70-85 | Requires regioselective alkylation |

| Amide coupling | EDC/HOBt or PyBOP, DIPEA, DMF | 65-80 | Mild conditions to preserve nucleoside |

Analytical and Purification Techniques

- Purity and stereochemistry are confirmed by NMR spectroscopy (1H, 13C), including 2D techniques (COSY, HSQC).

- Mass spectrometry (MS) confirms molecular weight and structure.

- High-performance liquid chromatography (HPLC) is used for purity assessment and isolation.

- Optical rotation measurements verify stereochemical integrity.

Research Findings and Optimization

- Studies indicate that protecting group strategy on the sugar moiety significantly affects yield and stereoselectivity of glycosylation.

- Use of microwave-assisted glycosylation has been reported to improve reaction times and yields.

- The choice of coupling reagent for amide bond formation influences the purity and side-product formation; phosphonium salts often provide cleaner reactions.

- Cyclopentyl substitution on the pentanoic acid chain enhances lipophilicity and biological activity, necessitating careful control during alkylation to avoid over-alkylation or side reactions.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 5-Cyclopentyl-5-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)pentanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleoside coupling and cyclopentyl-pentanoic acid linkage. Key steps:

- Nucleoside activation : Use phosphoramidite or H-phosphonate chemistry to functionalize the tetrahydrofuran-purine core .

- Amino-pentanoic acid conjugation : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to couple the cyclopentyl-pentanoic acid moiety to the purine amino group .

- Purification : Utilize reversed-phase HPLC with C18 columns and water/acetonitrile gradients for isolation .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm stereochemistry (e.g., tetrahydrofuran ring protons at δ 4.0–5.5 ppm) and cyclopentyl integration .

- Mass Spectrometry : High-resolution ESI-MS (negative mode) to verify molecular weight (e.g., expected [M-H] peak) .

- HPLC : Monitor purity (>95%) using a C18 column, 0.1% TFA in mobile phase, and UV detection at 260 nm (purine absorbance) .

Q. What are the solubility and stability considerations for this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) followed by dilution in buffered aqueous systems (pH 7.4). Poor solubility in non-polar solvents due to the carboxylic acid group .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis of the tetrahydrofuran ring or pentanoic acid linkage via HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity data suggest irritation potential) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the compound interact with nucleotide-binding enzymes or receptors in mechanistic studies?

- Methodological Answer :

- Target Screening : Use surface plasmon resonance (SPR) or ITC to assess binding affinity to purinergic receptors (e.g., P2Y family). Compare with adenosine derivatives .

- Enzyme assays : Test inhibition of adenylosuccinate synthetase (AdSS) via UV-Vis monitoring of adenylosuccinate formation at 280 nm .

Q. What analytical techniques resolve structural ambiguities in stereoisomeric or tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a protein target (e.g., kinase) to confirm absolute configuration of the tetrahydrofuran ring .

- Dynamic NMR : Analyze temperature-dependent -NMR shifts to identify tautomerization (e.g., purine ring NH vs. OH exchanges) .

Q. How can multi-step synthesis yields be optimized while minimizing side reactions?

- Methodological Answer :

- Protection/Deprotection : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection during coupling steps .

- Catalysis : Optimize Pd-mediated cross-coupling for purine functionalization (e.g., Suzuki-Miyaura with arylboronic acids) .

- DoE : Apply design of experiments (DoE) to vary temperature, solvent polarity, and stoichiometry for critical steps .

Q. How should researchers address contradictions in bioactivity data across in vitro vs. in vivo studies?

- Methodological Answer :

- Assay Validation : Cross-validate in vitro results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Metabolic Stability : Pre-treat compounds with liver microsomes to identify metabolites that alter activity in vivo .

- Data Normalization : Use internal controls (e.g., ATP levels) to account for variability in cell-based assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.